Cas no 928038-44-2 (3-Azetidinemethanol hydrochloride)

3-Azetidinemethanol hydrochloride structure
928038-44-2 structure
商品名:3-Azetidinemethanol hydrochloride
CAS番号:928038-44-2
MF:C4H10ClNO
メガワット:123.581300258636
MDL:MFCD09743446
CID:803098
PubChem ID:24801400

3-Azetidinemethanol hydrochloride 化学的及び物理的性質

名前と識別子

    • Azetidin-3-ylmethanol hydrochloride
    • 3-Azetidinemethanol hydrochloride
    • (azetidine-3-yl)methanol hydrochloride
    • 3-(Hydroxymethyl)azetidine hydrochloride
    • 3-Azetidinemethanol,hydrochloride (1:1)
    • Azetidin-3-Ylmethanol HCl
    • azetidine-3-methanol hydrochloride
    • HT871
    • SC3671
    • (Azetidine-3-yl)methanol HCl
    • 3-HYDROXYMETHYL-AZETIDINE HCL
    • 3-Azetidinemethanol, hydrochloride (1:1)
    • PubChem19094
    • Azetidin-3-ylmethanol, HCl
    • AQUVQGSNKVDBBF-UHFFFAOYSA-N
    • azetidin-3-ylmethanol,hydrochloride
    • EBD14820
    • Aze
    • (Azetidin-3-yl)methanol hydrochloride
    • GS-4254
    • azetidin-3-ylmethanol;hydrochloride
    • 928038-44-2
    • SY024106
    • azetidin-3-ylmethanolhydrochloride
    • DTXSID40647357
    • DB-013591
    • EN300-7370063
    • (Azetidin-3-yl)methanol--hydrogen chloride (1/1)
    • PD166492
    • MFCD09743446
    • SB10126
    • 3-(hydroxymethyl)azetidine hcl
    • J-519615
    • Azetidin-3-yl-methanol hydrochloride
    • A3231
    • HY-21336
    • CS-D1756
    • AC-7925
    • 3-Azetidinemethanol HCl
    • 3-Azetidinemethanol (hydrochloride)
    • AKOS007930430
    • SCHEMBL322359
    • MDL: MFCD09743446
    • インチ: 1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H
    • InChIKey: AQUVQGSNKVDBBF-UHFFFAOYSA-N
    • ほほえんだ: Cl.OCC1CNC1

計算された属性

  • せいみつぶんしりょう: 123.045092g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 123.045092g/mol
  • 単一同位体質量: 123.045092g/mol
  • 水素結合トポロジー分子極性表面積: 32.3Ų
  • 重原子数: 7
  • 複雑さ: 42.8
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 2

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
  • PSA: 32.26000
  • LogP: 0.32890
  • かんど: Hygroscopic

3-Azetidinemethanol hydrochloride セキュリティ情報

3-Azetidinemethanol hydrochloride 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Azetidinemethanol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
SC3671-25/G
3-HYDROXYMETHYL-AZETIDINE HCL
928038-44-2 95%
25g
$838 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00458-01-5G
azetidin-3-ylmethanol hydrochloride
928038-44-2 97%
5g
¥ 330.00 2023-04-12
abcr
AB352056-10 g
3-Azetidinemethanol hydrochloride, 95%; .
928038-44-2 95%
10 g
€308.20 2023-07-19
eNovation Chemicals LLC
D552364-25G
AZETIDIN-3-YLMETHANOL HYDROCHLORIDE
928038-44-2 95%
25g
$170 2024-05-23
abcr
AB352056-5 g
3-Azetidinemethanol hydrochloride, 95%; .
928038-44-2 95%
5 g
€185.80 2023-07-19
Apollo Scientific
OR309042-1g
Azetidin-3-yl-methanol hydrochloride
928038-44-2 97%
1g
£49.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046855-5g
3-Azetidinemethanol (hydrochloride)
928038-44-2 98%
5g
¥254.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046855-25g
3-Azetidinemethanol (hydrochloride)
928038-44-2 98%
25g
¥1367.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046855-250mg
3-Azetidinemethanol (hydrochloride)
928038-44-2 98%
250mg
¥39 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00458-01-10G
azetidin-3-ylmethanol hydrochloride
928038-44-2 97%
10g
¥ 620.00 2023-04-12

3-Azetidinemethanol hydrochloride 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  1 h, 15 °C
リファレンス
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, World Intellectual Property Organization, , ,

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  0.4 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  rt
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Synthetic Routes 3

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Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, rt
リファレンス
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, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん
リファレンス
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, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  24 h, rt
1.2 Reagents: Hydrochloric acid
リファレンス
Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases
Evans, Gary B.; Furneaux, Richard H.; Greatrex, Ben; Murkin, Andrew S.; Schramm, Vern L.; et al, Journal of Medicinal Chemistry, 2008, 51(4), 948-956

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  0.4 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate
リファレンス
Novel pyridine derivatives and pyrimidine derivatives as HGFR inhibitors and their preparation and use in the treatment of diseases
, United States, , ,

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2 h, 25 °C
リファレンス
Preparation of benzenesulfonamides linked to a fused heteroaryl as nitrogen oxide-donating PDE-5 and/or PDE-6 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  2 h, 25 °C
リファレンス
Preparation of indazole based bifunctional molecules as selective modulators of mutant LRRK2 for treatment of neurodegenerative disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Ethyl acetate ;  2 h, rt
リファレンス
Preparation of modified andrographolides useful for the treatment of inflammation
, China, , ,

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Methanol ;  0.4 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate
リファレンス
Preparation of phenoxypyridine derivatives as HGFR inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 13

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  2 h, 20 °C
リファレンス
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, China, , ,

Synthetic Routes 14

はんのうじょうけん
リファレンス
Preparation of taxane compounds with azetidine ring structure as anticancer agents
, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  2 h, 20 °C
リファレンス
Benzofuran analogue as NS4B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C
, World Intellectual Property Organization, , ,

Synthetic Routes 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation, nucleosidase and phosphorylase inhibition of azetidine nucleoside analogs
, World Intellectual Property Organization, , ,

Synthetic Routes 17

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  overnight, 4 bar, 45 °C
リファレンス
Effect of lipophilicity modulation on inhibition of human rhinovirus capsid binders
Morley, Andrew; Tomkinson, Nicholas; Cook, Andrew; MacDonald, Catherine; Weaver, Richard; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(20), 6031-6035

3-Azetidinemethanol hydrochloride Raw materials

3-Azetidinemethanol hydrochloride Preparation Products

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